molecular formula C12H14BrN3O2 B14906869 tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate

tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate

Cat. No.: B14906869
M. Wt: 312.16 g/mol
InChI Key: IVBZHQIWIRUNDM-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate: is a heterocyclic compound that features a pyrrolopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, amines, DMF (Dimethylformamide) as solvent, and heating.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, THF (Tetrahydrofuran) as solvent.

Major Products:

    Azido Derivatives: Formed from nucleophilic substitution with sodium azide.

    Amino Derivatives: Formed from nucleophilic substitution with amines.

    Oxidized Products: Formed from oxidation reactions.

    Reduced Products: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-8-6-14-7-4-5-9(13)16-10(7)8/h4-6,14H,1-3H3,(H,15,17)

InChI Key

IVBZHQIWIRUNDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC2=C1N=C(C=C2)Br

Origin of Product

United States

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